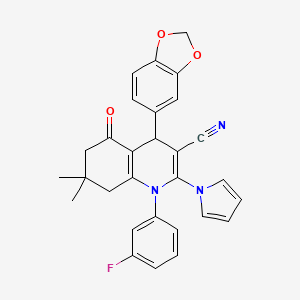![molecular formula C18H27N5OS2 B4316708 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B4316708.png)
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Overview
Description
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a unique structure combining adamantyl, piperazinyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-adamantylamine with piperazine to form an intermediate, which is then reacted with 2-chloroethyl isothiocyanate to introduce the thiadiazole moiety. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and enhances binding affinity, while the piperazine and thiadiazole moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl adamantyl-1-carboxylate
- 4-Phenyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances stability and binding affinity, while the thiadiazole moiety provides additional functional versatility .
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS2/c19-16-20-21-17(26-16)25-11-15(24)22-1-3-23(4-2-22)18-8-12-5-13(9-18)7-14(6-12)10-18/h12-14H,1-11H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXRTOIKBHZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(S2)N)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [3'-acetyl-5-bromo-5'-(4-hydroxyphenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B4316628.png)

![ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4316636.png)

![6-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4316653.png)
![2-OXO-2-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4316654.png)
![4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4316655.png)
![1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone](/img/structure/B4316656.png)
![2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-1-METHYL-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE](/img/structure/B4316657.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4316667.png)
![1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4316688.png)
![Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo-](/img/structure/B4316690.png)
![12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE](/img/structure/B4316691.png)
![N-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4316695.png)
